molecular formula C13H17IN2O B7861276 [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine

[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine

Cat. No.: B7861276
M. Wt: 344.19 g/mol
InChI Key: ZLMWTPGXOWOSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a piperidine scaffold substituted with a 3-iodobenzoyl group and a methanamine functional group. The piperidine structure is a common motif in bioactive molecules, known for its ability to interact with various biological targets . Specifically, the 1-(piperidin-4-yl)methanamine core is a recognized substructure in compounds investigated for their activity against the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response . Furthermore, similar piperidine-based compounds have been explored as selective antagonists for receptors such as the human NK3 receptor, indicating the potential of this chemical class in neuroscience and drug discovery . The iodine atom on the benzoyl ring may offer a handle for further chemical modification or could be utilized in the development of radiolabeled probes for binding studies, given the utility of iodine-125 in creating radioligands for receptor mapping . Researchers may find this compound valuable for developing new therapeutic agents or as a tool compound for studying specific biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMWTPGXOWOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution:

Piperidin-4-ylmethanamine+3-Iodobenzoyl ChlorideBase[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine+HCl\text{Piperidin-4-ylmethanamine} + \text{3-Iodobenzoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key parameters :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.

  • Base : Triethylamine (TEA) or N,NN,N-diisopropylethylamine (DIPEA) to neutralize HCl and drive the reaction forward.

  • Temperature : 0–25°C to suppress side reactions.

  • Yield : 65–78% after purification via column chromatography.

Challenges and Selectivity

The primary amine (CH2NH2\text{CH}_2\text{NH}_2) at the 4-position poses a risk of competing acylation. To mitigate this, excess acyl chloride (1.2–1.5 equiv) and slow addition rates are employed. The secondary nitrogen’s lower nucleophilicity compared to the primary amine ensures partial selectivity, though residual diacylated byproducts may require chromatographic removal.

Multi-Step Synthesis with Protective Group Strategies

To enhance selectivity, multi-step approaches incorporating protective groups have been developed, inspired by methodologies in related piperidine derivatives.

Protection of the Primary Amine

The primary amine is protected using tert-butyloxycarbonyl (Boc) or benzophenone groups to prevent undesired acylation:

Piperidin-4-ylmethanamineBoc2OBoc-protected intermediate\text{Piperidin-4-ylmethanamine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-protected intermediate}

Conditions :

  • Reagent : Di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in THF.

  • Base : Aqueous sodium hydroxide.

  • Yield : >90% for protection.

Acylation of the Secondary Nitrogen

The Boc-protected intermediate reacts with 3-iodobenzoyl chloride under standard acylation conditions:

Boc-protected intermediate+3-Iodobenzoyl ChlorideDIPEAAcylated intermediate\text{Boc-protected intermediate} + \text{3-Iodobenzoyl Chloride} \xrightarrow{\text{DIPEA}} \text{Acylated intermediate}

Purification : Liquid-liquid extraction with methyl tert-butyl ether (MTBE) and drying with sodium sulfate.

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:

Acylated intermediateTFAThis compound\text{Acylated intermediate} \xrightarrow{\text{TFA}} \text{this compound}

Overall yield : 52–60% (3 steps).

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages Limitations
Direct Acylation13-Iodobenzoyl chloride, TEA65–78%Simplicity, fewer stepsLow selectivity, byproduct formation
Protective Group3Boc₂O, TFA52–60%High selectivity, purityLonger synthesis, cost of reagents
Reductive Amination2NaBH₃CN, NH₄OAc~40%Flexibility in amine introductionLower yield, harsh oxidation steps

Industrial-Scale Considerations

For large-scale production, the protective group approach is favored despite its complexity due to reproducibility and purity (>98% by HPLC). Critical factors include:

  • Solvent Recycling : MTBE and dichloromethane are recovered via distillation.

  • Catalyst Optimization : Raney nickel or palladium catalysts improve reaction rates in hydrogenation steps.

  • Cost Analysis : 3-Iodobenzoyl chloride accounts for 70% of raw material costs, necessitating efficient stoichiometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the carbonyl group in the 3-iodobenzoyl moiety, converting it to an alcohol.

    Substitution: The iodine atom in the 3-iodobenzoyl group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under conditions that facilitate the substitution of the iodine atom.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its iodine atom can be utilized in radiolabeling for imaging studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the piperidine and benzoyl moieties.

Mechanism of Action

The mechanism of action of [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to these targets and modulate their activity. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Substituents on the Piperidine Ring :
    • Electron-Withdrawing Groups : The 3-iodobenzoyl group in the target compound contrasts with methoxyethyl (e.g., (1-(2-methoxyethyl)piperidin-4-yl)methanamine, 39 ) or methoxybenzyl (e.g., (1-(4-methoxybenzyl)piperidin-4-yl)methanamine, 41 ) groups, which are electron-donating .
    • Halogen vs. Alkoxy Groups : Fluorine or chlorine in analogs like (1-(2-fluorobenzyl)piperidin-4-yl)methanamine (9d ) may offer different polar interactions compared to iodine’s bulkier van der Waals effects .
  • Backbone Modifications: Hybrids such as phenothiazine-donepezil derivatives (e.g., 11a–d) incorporate additional aromatic systems, unlike the simpler benzoyl group in the target compound .
Table 1: Structural Comparison
Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Functional Groups
[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine 3-Iodobenzoyl ~370 (calculated) Iodoarene, amide
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine (39 ) 2-Methoxyethyl 186.29 Ether, amine
(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine (41 ) 4-Methoxybenzyl 234.34 Methoxyarene, amine
(1-(2-Fluorobenzyl)piperidin-4-yl)methanamine (9d ) 2-Fluorobenzyl 222.28 Fluoroarene, amine

Biological Activity

[1-(3-Iodobenzoyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications in research.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-iodobenzoyl group, which is crucial for its interaction with biological targets. The molecular formula is C13H14N2IC_{13}H_{14}N_2I with a molecular weight of 314.17 g/mol. The presence of iodine may enhance the lipophilicity and biological interaction profile of the compound.

The biological activity of this compound primarily involves interactions with specific receptors or enzymes. Research indicates that compounds with similar piperidine structures often act as inhibitors for various biological pathways, including those related to neurotransmitter systems and microbial infections.

Antimicrobial Activity

A study exploring piperidine derivatives highlighted the antimicrobial potential of compounds similar to this compound. These derivatives were evaluated against Mycobacterium tuberculosis and exhibited promising inhibitory activity, suggesting that modifications in the piperidine structure can lead to enhanced antimicrobial properties .

Inhibition of Enzymatic Activity

Research has shown that compounds containing piperidine moieties can inhibit key enzymes involved in metabolic pathways. For instance, piperidine derivatives have been reported to inhibit thymidylate kinase in Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents against resistant strains .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A series of piperidine amides were synthesized and tested for their ability to inhibit MtbTMPK. Notably, some compounds showed significant activity with minimum inhibitory concentrations (MIC) below 50 µM, indicating the potential for further development into anti-tuberculosis drugs .
  • Selectivity Against Enzymes : Another study focused on the selectivity of piperidine-based analogs against various adenine methyltransferases, revealing that structural variations could lead to enhanced selectivity and potency. This suggests that this compound might be optimized for specific enzyme targets in future research .

Comparative Analysis

CompoundActivityTargetReference
This compoundModerateMtbTMPK
Piperidine amidesHighMtbTMPK
Adenosine analogsHighMethyltransferases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for [1-(3-Iodobenzoyl)piperidin-4-yl]methanamine?

  • Synthesis : A common approach involves coupling 3-iodobenzoyl chloride with a piperidin-4-ylmethanamine precursor. Key steps include Boc-deprotection using trifluoroacetic acid (TFA) and purification via ion-exchange chromatography (e.g., SCX-2 columns) .
  • Characterization : Use LC/MS for mass confirmation (e.g., m/z = 492.2 [M+H]+) and 1^1H-NMR to verify structural integrity. For example, aromatic protons in the 3-iodobenzoyl group appear as distinct multiplets in the 7.18–8.16 ppm range .

Q. How should solubility limitations of this compound be addressed in experimental design?

  • The compound is insoluble in water and ethanol but dissolves in DMSO (≥8.95 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Monitor solvent concentration to ensure <1% DMSO in cell-based studies to prevent cytotoxicity .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, lab coat) to avoid skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice. Store at -20°C in airtight containers to prevent degradation. Note that similar piperidine derivatives may release hazardous fumes under high heat .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s agonism of the Wnt/β-catenin pathway?

  • In vitro : Use TOPFlash luciferase assays in HEK293T cells to measure β-catenin-mediated transcriptional activity. Compare responses in wild-type vs. DKK1-overexpressing models to assess specificity .
  • In vivo : Administer the compound to osteopenic rodent models and quantify bone formation rates via micro-CT. Pelletier et al. (2009) reported a 2.5-fold increase in trabecular bone volume using 10 mg/kg doses .

Q. What strategies resolve contradictions in pharmacological responses between wild-type and knockout models?

  • Knockout (KO) models lacking DKK1 (a Wnt inhibitor) may show attenuated responses, as the compound’s efficacy depends on endogenous DKK1 expression. Validate target engagement using Western blotting for β-catenin stabilization in WT vs. KO tissues. Adjust dosing regimens to account for model-specific pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?

  • Modify the 3-iodobenzoyl group to reduce molecular weight (<450 Da) and logP (<3) for blood-brain barrier (BBB) permeability. Introduce polar groups (e.g., hydroxyl) to balance lipophilicity. Test analogs in MDCK-MDR1 assays to assess P-gp efflux liability .

Q. What in vivo toxicity endpoints should be prioritized for preclinical development?

  • Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies. Histopathological analysis of bone marrow and gastrointestinal tissues is critical, as Wnt agonists may induce hyperplasia. For CNS-targeted applications, assess neuroinflammation markers (e.g., GFAP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.